molecular formula C7H9IN2O B10790069 Pralidoxime iodide, (Z)- CAS No. 29603-75-6

Pralidoxime iodide, (Z)-

Cat. No.: B10790069
CAS No.: 29603-75-6
M. Wt: 264.06 g/mol
InChI Key: QNBVYCDYFJUNLO-UHFFFAOYSA-N
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Description

Pralidoxime iodide, (Z)-, is a compound belonging to the family of oximes. It is primarily used as an antidote for organophosphate poisoning, which includes exposure to certain pesticides and nerve agents. Organophosphates inhibit acetylcholinesterase, an enzyme essential for nerve function, leading to an accumulation of acetylcholine and subsequent overstimulation of nerves .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pralidoxime iodide is synthesized by treating pyridine-2-carboxaldehyde with hydroxylamine, resulting in the formation of pyridine-2-aldoxime. This intermediate is then alkylated with methyl iodide to produce pralidoxime as the iodide salt .

Industrial Production Methods

The industrial production of pralidoxime iodide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically crystallized and purified to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Pralidoxime iodide primarily undergoes nucleophilic substitution reactions due to the presence of the oxime group. It can also participate in redox reactions under specific conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation reactions with methyl iodide produce the iodide salt of pralidoxime .

Scientific Research Applications

Pralidoxime iodide has a wide range of applications in scientific research:

Mechanism of Action

Pralidoxime iodide reactivates acetylcholinesterase that has been inactivated by organophosphates. It binds to the anionic site of the enzyme and displaces the phosphate group from the serine residue, thereby regenerating the active enzyme. This process helps to restore normal nerve function by breaking down accumulated acetylcholine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pralidoxime iodide is unique due to its specific binding affinity and reactivation kinetics for acetylcholinesterase. It is particularly effective against certain types of organophosphate poisoning, making it a valuable tool in both medical and military applications .

Properties

CAS No.

29603-75-6

Molecular Formula

C7H9IN2O

Molecular Weight

264.06 g/mol

IUPAC Name

(NZ)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;iodide

InChI

InChI=1S/C7H8N2O.HI/c1-9-5-3-2-4-7(9)6-8-10;/h2-6H,1H3;1H

InChI Key

QNBVYCDYFJUNLO-UHFFFAOYSA-N

Isomeric SMILES

C[N+]1=CC=CC=C1/C=N\O.[I-]

Canonical SMILES

C[N+]1=CC=CC=C1C=NO.[I-]

Origin of Product

United States

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